Sodium 2-(5-methoxypyridin-2-yl)acetate
Description
Sodium 2-(5-methoxypyridin-2-yl)acetate (CAS 2040079-18-1) is a sodium salt derivative of 2-(5-methoxypyridin-2-yl)acetic acid. Its molecular formula is C₈H₇NNaO₃, featuring a pyridine ring substituted with a methoxy group at the 5-position and an acetic acid moiety at the 2-position, neutralized as a sodium salt. Its sodium salt form enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications where ionic derivatives improve bioavailability or formulation stability.
Properties
IUPAC Name |
sodium;2-(5-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDIONJVZPFMC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(5-methoxypyridin-2-yl)acetate typically involves the reaction of 5-methoxypyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(5-methoxypyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxypyridine-2-acetate.
Reduction: Formation of 2-(5-methoxypiperidin-2-yl)acetate.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Sodium 2-(5-methoxypyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(5-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical differences between Sodium 2-(5-methoxypyridin-2-yl)acetate and its analogs based on substituents, molecular properties, and applications:
Functional Group Impact on Properties
- Methoxy (OCH₃) vs. In contrast, the CF₃ group in Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is electron-withdrawing, increasing lipophilicity and metabolic resistance, which is advantageous in drug design .
- Ester vs. Sodium Salt: Ethyl esters (e.g., Ethyl 2-(5-methoxypyridin-2-yl)acetate) are typically intermediates in synthesis, requiring saponification to yield the sodium salt. Esters exhibit lower water solubility but higher organic solvent compatibility, making them suitable for reaction conditions requiring non-polar media .
- Halogenation: Compounds like Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate introduce fluorine atoms, which can alter electronic distribution and improve binding affinity in biological targets .
Biological Activity
Sodium 2-(5-methoxypyridin-2-yl)acetate is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group attached to a pyridine ring, which is significant for its biological interactions. The acetate group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy group and the pyridine ring facilitate binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target involved.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. It has been studied for its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism may involve disruption of microbial cell walls or interference with metabolic processes essential for microbial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, demonstrating moderate effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound in a murine model of inflammation. The compound was administered at doses of 10 mg/kg and 20 mg/kg. Results showed a significant reduction in edema and pro-inflammatory cytokine levels compared to the control group.
| Dose (mg/kg) | Edema Reduction (%) | Cytokine Level (pg/mL) |
|---|---|---|
| Control | - | 150 |
| 10 | 30 | 100 |
| 20 | 50 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
